molecular formula C9H10INO B8163312 3-Iodo-N,2-dimethylbenzamide

3-Iodo-N,2-dimethylbenzamide

Cat. No.: B8163312
M. Wt: 275.09 g/mol
InChI Key: JFVBZRLKWIGCRJ-UHFFFAOYSA-N
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Description

3-Iodo-N,2-dimethylbenzamide: is an organic compound with the molecular formula C9H10INO It is characterized by the presence of an iodine atom attached to the benzene ring, along with two methyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N,2-dimethylbenzamide typically involves the iodination of N,2-dimethylbenzamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-N,2-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-N,2-dimethylbenzamide.

Scientific Research Applications

Chemistry: 3-Iodo-N,2-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of probes and inhibitors for biochemical assays .

Medicine: The compound’s structural features make it a candidate for drug development. Researchers explore its potential as a pharmacophore in the design of new therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability are advantageous for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Iodo-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The iodine atom and amide group play crucial roles in binding to target molecules, influencing their activity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

    3-Iodo-N,N-dimethylbenzamide: Similar structure but with different substitution patterns.

    2-Iodo-N,2-dimethylbenzamide: Iodine atom positioned differently on the benzene ring.

    3-Bromo-N,2-dimethylbenzamide: Bromine atom instead of iodine.

Uniqueness: 3-Iodo-N,2-dimethylbenzamide is unique due to the specific positioning of the iodine atom and the presence of two methyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

3-iodo-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVBZRLKWIGCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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